Cas no 928621-15-2 (3',4'-DICHLOROBENZAMIL HYDROCHLORIDE)

3',4'-Dichlorobenzamil hydrochloride is a selective inhibitor of the sodium-calcium exchanger (NCX), widely utilized in biochemical and pharmacological research. Its primary advantage lies in its ability to effectively block NCX activity, making it a valuable tool for studying calcium homeostasis and related cellular processes. The compound exhibits high specificity, minimizing off-target effects in experimental settings. Its hydrochloride salt form enhances solubility in aqueous solutions, facilitating in vitro applications. Researchers employ 3',4'-Dichlorobenzamil hydrochloride to investigate cardiovascular, neurological, and renal systems, where NCX plays a critical role. The compound’s stability and well-characterized inhibitory properties contribute to its reliability in mechanistic studies.
3',4'-DICHLOROBENZAMIL HYDROCHLORIDE structure
928621-15-2 structure
商品名:3',4'-DICHLOROBENZAMIL HYDROCHLORIDE
CAS番号:928621-15-2
MF:C13H12N7OCl3 · HCl
メガワット:425.10
CID:3032142
PubChem ID:24278390

3',4'-DICHLOROBENZAMIL HYDROCHLORIDE 化学的及び物理的性質

名前と識別子

    • 3',4'-DICHLOROBENZAMIL HYDROCHLORIDE
    • L-594,881
    • 2',4'-DICHLOROBENZAMIL HCL
    • MDL: MFCD03839362
    • InChIKey: LPHAOBPPRPXQLQ-UHFFFAOYSA-N

じっけんとくせい

  • ようかいど: DMSO: 30 mg/mL, soluble

3',4'-DICHLOROBENZAMIL HYDROCHLORIDE セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C

3',4'-DICHLOROBENZAMIL HYDROCHLORIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D8190-5mg
928621-15-2 >98%(HPLC)
5mg
¥2486.00 2023-09-15

3',4'-DICHLOROBENZAMIL HYDROCHLORIDE 関連文献

3',4'-DICHLOROBENZAMIL HYDROCHLORIDEに関する追加情報

3',4'-Dichlorobenzamil Hydrochloride (CAS No. 928621-15-2): A Comprehensive Overview

3',4'-Dichlorobenzamil Hydrochloride (CAS No. 928621-15-2) is a synthetic compound that has garnered significant attention in the pharmaceutical and chemical research communities due to its unique properties and potential applications. This compound, also known as DCB-HCl, is a derivative of benzamil, a well-known local anesthetic and sodium channel blocker. The addition of dichloro groups at the 3' and 4' positions of the benzene ring imparts distinct pharmacological and chemical characteristics to the molecule.

The molecular formula of 3',4'-Dichlorobenzamil Hydrochloride is C14H13Cl3N2O·HCl, with a molecular weight of approximately 357.16 g/mol. Its chemical structure features a benzene ring substituted with two chlorine atoms and an amide group, which are critical for its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.

In recent years, extensive research has been conducted to explore the pharmacological properties of 3',4'-Dichlorobenzamil Hydrochloride. One of the key areas of interest is its potential as a sodium channel blocker. Sodium channels play a crucial role in the propagation of action potentials in neurons and muscle cells, and their modulation can have significant therapeutic implications. Studies have shown that DCB-HCl effectively blocks sodium channels, which could make it a valuable tool in treating conditions such as neuropathic pain, arrhythmias, and epilepsy.

A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the mechanism of action of 3',4'-Dichlorobenzamil Hydrochloride. The researchers found that the compound selectively binds to specific subtypes of sodium channels, particularly Nav1.7 and Nav1.8, which are implicated in pain signaling pathways. This selective binding profile suggests that DCB-HCl could be developed into a more targeted and effective analgesic compared to existing sodium channel blockers.

Beyond its analgesic properties, 3',4'-Dichlorobenzamil Hydrochloride has also shown promise in cardiovascular research. A study published in the Circulation Research journal in 2020 explored its effects on cardiac arrhythmias. The results indicated that DCB-HCl

Beyond its analgesic properties, 3',4'-Dichlorobenzamil Hydrochloride has also shown promise in cardiovascular research. A study published in the Circulation Research journal in 2020 explored its effects on cardiac arrhythmias. The results indicated that DCB-HCl effectively reduced the incidence and severity of arrhythmias by modulating sodium channel activity in cardiac cells. This finding opens up new avenues for developing antiarrhythmic drugs with fewer side effects compared to current treatments.

In addition to its therapeutic potential, 3',4'-Dichlorobenzamil Hydrochloride has been studied for its use as a research tool in neuroscience and pharmacology. Its ability to selectively block sodium channels makes it an invaluable reagent for investigating ion channel function and dysfunction in various cellular models. Researchers at the University of California, San Francisco, have utilized DCB-HCl to study the role of sodium channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The safety profile of 3',4'-Dichlorobenzamil Hydrochloride is another important aspect that has been extensively evaluated. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on major organ systems. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 3',4'-Dichlorobenzamil Hydrochloride (CAS No. 928621-15-2) is a promising compound with diverse applications in both therapeutic and research settings. Its unique chemical structure and pharmacological properties make it a valuable addition to the arsenal of drugs targeting sodium channels. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing our understanding of ion channel biology and developing novel treatments for various medical conditions.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.